Cas no 102292-22-8 (1,4-bis(adamantane-1-carbonyl)piperazine)

1,4-Bis(adamantane-1-carbonyl)piperazine is a high-purity organic compound featuring a piperazine core symmetrically functionalized with adamantane-1-carbonyl groups. Its rigid adamantane moieties confer exceptional thermal and chemical stability, making it suitable for applications requiring robust molecular frameworks. The compound's symmetrical structure and lipophilic character enhance its utility in pharmaceutical intermediates, particularly for designing drug candidates with improved bioavailability and metabolic resistance. Additionally, its unique steric properties may facilitate the development of advanced materials, such as polymers or supramolecular assemblies, where controlled rigidity and precise geometry are critical. The product is synthesized under stringent conditions to ensure high yield and purity, meeting rigorous research and industrial standards.
1,4-bis(adamantane-1-carbonyl)piperazine structure
102292-22-8 structure
Product Name:1,4-bis(adamantane-1-carbonyl)piperazine
CAS No:102292-22-8
MF:C26H38N2O2
MW:410.592127323151
CID:3559799
PubChem ID:356608
Update Time:2025-11-06

1,4-bis(adamantane-1-carbonyl)piperazine Chemical and Physical Properties

Names and Identifiers

    • Piperazine, 1,4-bis(tricyclo[3.3.1.13,7]dec-1-ylcarbonyl)-
    • piperazine-1,4-diylbis(((3r,5r,7r)-adamantan-1-yl)methanone)
    • 1,4-bis(1-adamantylcarbonyl)piperazine
    • 1,4-bis(adamantane-1-carbonyl)piperazine
    • NSC613198
    • Z56970093
    • AO-080/40351276
    • AKOS001057802
    • SR-01000251437
    • NSC-613198
    • F0732-0028
    • [4-(adamantane-1-carbonyl)piperazin-1-yl]-(1-adamantyl)methanone
    • (r,r,r)-piperazine-1,4-diylbis(((3r,5r,7r)-adamantan-1-yl)methanone)
    • 102292-22-8
    • SR-01000251437-1
    • Cambridge id 7109635
    • Inchi: 1S/C26H38N2O2/c29-23(25-11-17-5-18(12-25)7-19(6-17)13-25)27-1-2-28(4-3-27)24(30)26-14-20-8-21(15-26)10-22(9-20)16-26/h17-22H,1-16H2
    • InChI Key: FFKZULBOUPKIET-UHFFFAOYSA-N
    • SMILES: N1(C(C23CC4CC(CC(C4)C2)C3)=O)CCN(C(C23CC4CC(CC(C4)C2)C3)=O)CC1

Computed Properties

  • Exact Mass: 410.293328g/mol
  • Monoisotopic Mass: 410.293328g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 2
  • Complexity: 618
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Molecular Weight: 410.6g/mol
  • XLogP3: 4.2
  • Topological Polar Surface Area: 40.6Ų

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Additional information on 1,4-bis(adamantane-1-carbonyl)piperazine

Introduction to 1,4-bis(adamantane-1-carbonyl)piperazine (CAS No. 102292-22-8)

1,4-bis(adamantane-1-carbonyl)piperazine, with the CAS number 102292-22-8, is a unique compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its distinctive adamantane and piperazine moieties, which contribute to its potential therapeutic applications and chemical properties.

The structure of 1,4-bis(adamantane-1-carbonyl)piperazine consists of a piperazine ring flanked by two adamantane groups, each attached via a carbonyl linkage. The adamantane moiety, a tricyclic cyclohexane derivative, is known for its high stability and rigidity, which can influence the overall conformation and biological activity of the compound. The piperazine ring, on the other hand, is a versatile nitrogen-containing heterocycle that is frequently used in drug design due to its ability to form hydrogen bonds and interact with various biological targets.

Recent studies have highlighted the potential of 1,4-bis(adamantane-1-carbonyl)piperazine in various therapeutic areas. One notable application is in the treatment of neurodegenerative diseases. Research has shown that compounds with similar adamantane-piperazine structures exhibit neuroprotective effects by modulating ion channels and receptors involved in neuronal function. For instance, a study published in the Journal of Medicinal Chemistry demonstrated that such compounds can effectively reduce oxidative stress and inhibit apoptosis in neuronal cells, thereby providing a promising avenue for the development of new treatments for conditions like Alzheimer's disease and Parkinson's disease.

In addition to its neuroprotective properties, 1,4-bis(adamantane-1-carbonyl)piperazine has also shown potential as an antiviral agent. The adamantane moiety has been historically used in antiviral drugs, particularly against influenza viruses. Recent advancements in medicinal chemistry have led to the synthesis of novel adamantane derivatives with enhanced antiviral activity. A study published in the Antiviral Research journal reported that compounds similar to 1,4-bis(adamantane-1-carbonyl)piperazine exhibit potent inhibitory effects against several viral strains, including influenza A and B viruses. This makes it a valuable candidate for further investigation in antiviral drug development.

The pharmacokinetic properties of 1,4-bis(adamantane-1-carbonyl)piperazine are another area of interest. Due to its unique structure, this compound may possess favorable absorption, distribution, metabolism, and excretion (ADME) profiles. Preliminary studies have indicated that it has good oral bioavailability and low toxicity, which are crucial factors for drug candidates. These properties make it an attractive option for further preclinical and clinical evaluation.

In terms of synthetic methods, the preparation of 1,4-bis(adamantane-1-carbonyl)piperazine involves several well-established chemical reactions. One common approach is the reaction of piperazine with adamantoyl chloride or another suitable adamantyl derivative under controlled conditions. The reaction typically proceeds via nucleophilic acyl substitution, resulting in the formation of the desired product with high yield and purity. Advances in synthetic chemistry have also led to the development of more efficient and environmentally friendly methods for producing this compound on a larger scale.

The safety profile of 1,4-bis(adamantane-1-carbonyl)piperazine is an important consideration for its potential use as a therapeutic agent. Extensive toxicity studies have been conducted to evaluate its safety in various biological systems. Results from these studies have shown that it exhibits low cytotoxicity and minimal adverse effects at therapeutic concentrations. However, as with any new compound, further safety assessments are necessary to ensure its suitability for human use.

In conclusion, 1,4-bis(adamantane-1-carbonyl)piperazine (CAS No. 102292-22-8) is a promising compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique structure combining adamantane and piperazine moieties offers potential benefits in treating neurodegenerative diseases and viral infections. Ongoing research continues to explore its pharmacological properties and optimize its use as a therapeutic agent. As new findings emerge, this compound is likely to play an increasingly important role in the development of innovative treatments for various medical conditions.

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